3-Fluoro-4-(phenylthio)nitrobenzene
Description
3-Fluoro-4-(phenylthio)nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂), a fluorine atom at the 3-position, and a phenylthio (-SPh) group at the 4-position. The fluorine and phenylthio substituents likely influence its electronic profile, solubility, and applications in organic synthesis or materials science .
Properties
Molecular Formula |
C12H8FNO2S |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-fluoro-4-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8FNO2S/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
QXZDGMZJCONOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Substitution Patterns
Key Observations :
- Electron-withdrawing effects: The nitro group (-NO₂) and fluorine (-F) create an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity. The phenylthio (-SPh) group in the target compound may exhibit moderate electron-withdrawing behavior due to sulfur’s electronegativity, contrasting with the stronger electron-withdrawing trifluoromethyl (-CF₃) group in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: The phenylthio group in the target compound may improve solubility in nonpolar solvents (e.g., toluene) compared to nitrobenzene, which is sparingly water-soluble but miscible in ether .
- Melting point : Fluoronitrobenzenes with rigid substituents (e.g., -CF₃ in ) exhibit higher melting points (~100°C), suggesting that 3-Fluoro-4-(phenylthio)nitrobenzene may similarly be a solid at room temperature .
Key Observations :
- Target compound reactivity : The phenylthio group may undergo oxidation to sulfone (-SO₂Ph) or participate in nucleophilic aromatic substitution (SNAr) due to the electron-deficient ring. This contrasts with the amide group in , which favors hydrogen bonding .
- Applications: Likely uses include intermediates in organosulfur chemistry or materials requiring electron-deficient aromatics (e.g., liquid crystals, polymers).
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